molecular formula C20H17FN4OS B2870267 1-(benzo[d]thiazol-2-yl)-N-(3-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013803-86-5

1-(benzo[d]thiazol-2-yl)-N-(3-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No. B2870267
CAS RN: 1013803-86-5
M. Wt: 380.44
InChI Key: YPRVBPYBSNERJW-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a benzo[d]thiazol-2-yl group, a 3-fluorophenyl group, and a 5-isopropyl-1H-pyrazole-3-carboxamide group . These groups are common in many pharmaceuticals and materials due to their unique chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via palladium-catalyzed Heck coupling reactions . Another method involves the use of thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide .


Molecular Structure Analysis

The molecular structure of this compound likely involves complex interactions between its various functional groups. For example, the benzo[d]thiazol-2-yl group may form hydrogen bonds and undergo proton transfers, which can be affected by solvent polarity .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its environment. For instance, it might exhibit different photophysical phenomena in different solvents . It might also undergo excited state intramolecular proton transfer (ESIPT) reactions, which can be gradually inhibited by increasing solvent polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific molecular structure. Similar compounds have shown good solubility in organic solvents and high selectivity for certain ions . They also exhibit unique photoluminescence and electrochemical properties .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(3-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-12(2)17-11-16(19(26)22-14-7-5-6-13(21)10-14)24-25(17)20-23-15-8-3-4-9-18(15)27-20/h3-12H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRVBPYBSNERJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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